molecular formula C12H18ClNO2 B2428118 methyl (3R)-3-amino-5-phenylpentanoate hydrochloride CAS No. 146293-10-9

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

Cat. No.: B2428118
CAS No.: 146293-10-9
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Determination

  • Research on similar compounds, like (3R)-hydroxy-5-phenylpentanoate, has focused on determining their absolute configuration using methods such as enzymatic hydrolysis, esterification, and HPLC on Chiralcel(R)OD-H. This is crucial in understanding their molecular structure and potential interactions (Ganci et al., 2000).

Synthesis of Constituent Amino Acids

  • The compound has been studied in the context of synthesizing constituent amino acids in toxins, like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a key component in AM-toxins. Techniques like enzymatic hydrolysis and synthesis methods have been explored (Shimohigashi et al., 1976).

Applications in Anticancer Research

  • Related amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against human tumor cell lines. This demonstrates potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).

Conversion in Chemical Synthesis

  • The compound's derivatives, such as (3R)-amino-4,4-dimethylthietan-2-one, have been utilized in chemical synthesis, showing their versatility and importance in the development of novel compounds (Al-Zaidi et al., 1983).

Exploring Structural Configurations

  • X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, which is essential for understanding their potential biological activity and applications in medicinal chemistry (Nakamura et al., 1976).

Enzymatic Hydrolysis Studies

  • Studies involving the enzymatic hydrolysis of related compounds, such as methyl 3,3-difluoro-2-amino esters, highlight the significance of these processes in synthesizing specific amino acids and their derivatives (Ayi et al., 1995).

Exploring Selective Inhibition in Biochemistry

  • Research has been conducted on the selective inhibition of gamma-aminobutyric acid aminotransferase by compounds structurally similar to methyl (3R)-3-amino-5-phenylpentanoate hydrochloride. This has implications for the study of neurological processes and potential therapeutic applications (Silverman & Nanavati, 1990).

Properties

IUPAC Name

methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.